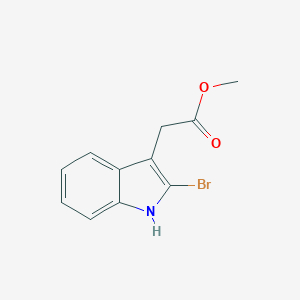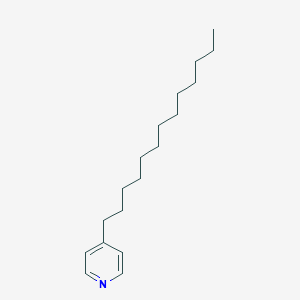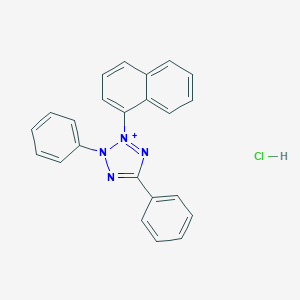
Violet de tétrazolium
Vue d'ensemble
Description
Tetrazolium violet is a heterocyclic compound that belongs to the tetrazolium family. It is widely used in various scientific fields due to its unique chemical properties. Tetrazolium violet is known for its ability to act as a redox indicator, changing color upon reduction. This property makes it valuable in biochemical assays, particularly in the assessment of cell viability and metabolic activity .
Applications De Recherche Scientifique
Tetrazolium violet has a wide range of applications in scientific research, including:
Biochemistry: Used as a redox indicator in various biochemical assays to assess cell viability and metabolic activity.
Microbiology: Employed in microbiological studies to evaluate the metabolic activity of microorganisms.
Medicine: Acts as a pharmaceutical intermediate in the synthesis of various medicines.
Corrosion Inhibition: Used as a corrosion inhibitor for metals such as copper in acidic environments.
Mécanisme D'action
Target of Action
Tetrazolium Violet (TV) is an important pharmaceutical intermediate used in the preparation of various medicines . It has been shown to have a significant role as a copper corrosion inhibitor . The primary target of TV is copper, where it acts as a corrosion inhibitor in acidic environments .
Mode of Action
TV interacts with its target, copper, through a process of adsorption . This process is spontaneous and involves two types of interactions: physical adsorption and chemisorption . TV, having an electron-withdrawing chemical group, binds its electrons using its positive tetrazole ring .
Biochemical Pathways
In the context of biological systems, TV is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color . This reduction process is a key part of the MTT assay, a colorimetric assay for assessing cell metabolic activity .
Pharmacokinetics
It’s known that tv is a cell-permeable compound , which suggests it can be absorbed and distributed within biological systems.
Result of Action
In the context of copper corrosion inhibition, TV shows great performance in protecting copper in sulfuric acid . In biological systems, the reduction of TV to formazan can be used to assess cell metabolic activity . The greater the formazan concentration, the deeper the purple color, indicating higher cell metabolic activity .
Action Environment
The action of TV as a copper corrosion inhibitor is particularly effective in acidic environments . In biological systems, the reduction of TV is influenced by the presence of NAD(P)H-dependent cellular oxidoreductase enzymes . The environment, in terms of pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of TV.
Analyse Biochimique
Biochemical Properties
Tetrazolium Violet is positively charged and cell-permeable . It is reduced to different red to violet formazan derivatives by reduced nicotinamide adenine dinucleotides (NADH) or their phosphorylated derivative (NADPH)-dependent oxidoreductases and dehydrogenases of metabolically active cells .
Cellular Effects
The reduction of Tetrazolium Violet to formazan derivatives is an indicator of cellular metabolic activity . The intensity of the color change can be used to assess the viability and vitality of cells .
Molecular Mechanism
The molecular mechanism of Tetrazolium Violet involves the reduction of the colorless and water-soluble 2,3,5-triphenyl-2H-tetrazolium chloride (TTC) to an insoluble red compound (formazan) . This reduction occurs as a consequence of hydrogen ions donated to the TTC upon dehydrogenase activity in metabolically active tissues .
Temporal Effects in Laboratory Settings
The effects of Tetrazolium Violet can be observed rapidly, within 1-2 days . This makes it a useful tool for quickly assessing cell viability and metabolic activity in laboratory settings .
Dosage Effects in Animal Models
While specific dosage effects of Tetrazolium Violet in animal models are not mentioned in the sources, the intensity of the color change in the TTC test can be used to assess the viability and vitality of cells, which may vary with different dosages .
Metabolic Pathways
Tetrazolium Violet is involved in redox reactions in cells . It is reduced by NADH or NADPH-dependent oxidoreductases and dehydrogenases, indicating its involvement in these metabolic pathways .
Transport and Distribution
As a positively charged and cell-permeable compound, Tetrazolium Violet can readily pass through the outer membrane of most tested bacterial cells .
Subcellular Localization
The subcellular localization of Tetrazolium Violet is not specified in the sources. Given its role in redox reactions, it is likely to be found in areas of the cell where these reactions occur, such as the mitochondria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrazolium violet can be synthesized through the reaction of tetrazolium salts with appropriate reducing agents. The synthesis typically involves the reduction of tetrazolium salts in the presence of electron donors such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). The reaction conditions often include a buffered aqueous solution to maintain the stability of the reactants and products .
Industrial Production Methods: In industrial settings, tetrazolium violet is produced through large-scale chemical synthesis processes. These processes involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The industrial production methods are designed to optimize yield and minimize impurities, making tetrazolium violet suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrazolium violet undergoes several types of chemical reactions, including:
Reduction: Tetrazolium violet is reduced to formazan derivatives in the presence of reducing agents such as NADH or NADPH.
Common Reagents and Conditions:
Reducing Agents: NADH, NADPH, and other electron donors.
Oxidizing Agents: Various oxidizing agents can be used to revert tetrazolium violet to its original form.
Reaction Conditions: Buffered aqueous solutions, controlled pH, and temperature conditions to maintain the stability of the reactants and products.
Major Products:
Comparaison Avec Des Composés Similaires
Tetrazolium violet is part of a broader family of tetrazolium compounds, which include:
Tetrazolium Blue: Similar to tetrazolium violet but with different spectral properties.
Tetrazolium Red: Another variant used in biochemical assays with distinct colorimetric properties.
Nitroblue Tetrazolium: Commonly used in assays to detect superoxide production in cells.
Uniqueness: Tetrazolium violet is unique due to its specific redox properties and its ability to act as a reliable indicator in various biochemical assays. Its distinct color change upon reduction makes it particularly valuable in assessing cell viability and metabolic activity .
Propriétés
IUPAC Name |
2-naphthalen-1-yl-3,5-diphenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONADMZTCCPLEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938063 | |
| Record name | 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-71-7 | |
| Record name | Tetrazolium violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Tetrazolium, 3-(1-naphthyl)-2,5-diphenyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1719-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diphenyl-3(1-naphthyl)-2H-tetrazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


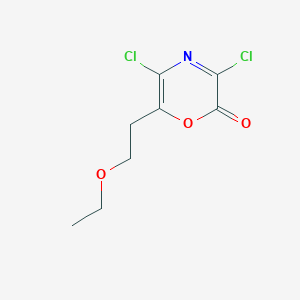
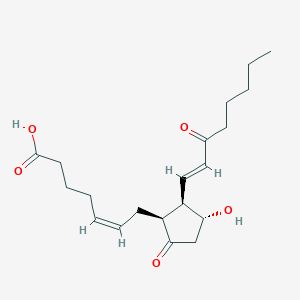
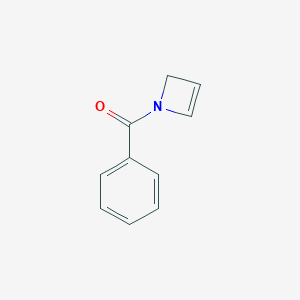
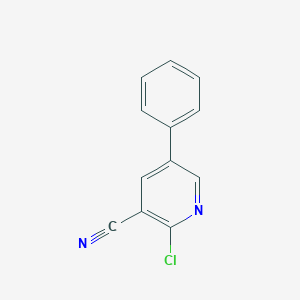
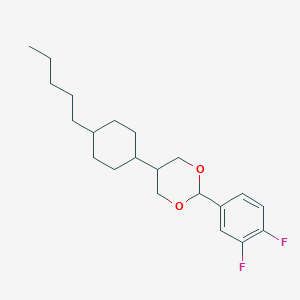
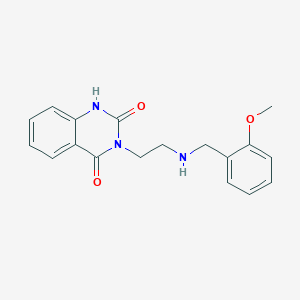
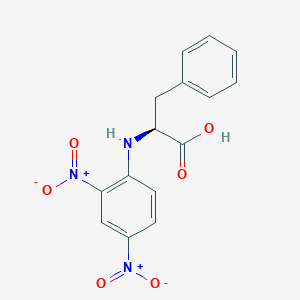
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)


